molecular formula C6H5F2N B146615 2,5-Difluoroaniline CAS No. 367-30-6

2,5-Difluoroaniline

Cat. No.: B146615
CAS No.: 367-30-6
M. Wt: 129.11 g/mol
InChI Key: YNOOQIUSYGWMSS-UHFFFAOYSA-N
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Description

2,5-Difluoroaniline (2,5-DF) is an organic compound with the molecular formula C6H5F2N. It is a colorless liquid, with a boiling point of 155°C and a melting point of -5°C. 2,5-DF is a versatile building block in the synthesis of a variety of compounds, and has found use in many areas of scientific research.

Scientific Research Applications

Spectroscopic Analysis

2,5-Difluoroaniline has been extensively studied for its spectroscopic properties. The vibronic and cation spectra of this compound have been reported, highlighting its distinct spectral features in electronically excited states (Huang, et al., 2013). Additionally, comprehensive studies on its structural and electronic properties, including vibrational analysis, were performed to understand the influence of fluorine substitution on aromatic rings (Kose, et al., 2019).

Synthesis and Crystal Structure

The synthesis of 2,5-difluorophenylphosphonic acid disodium salt, derived from this compound, has been explored. This involves processes like diazotization, reaction with phosphorus trichloride, and subsequent hydrolyzation and neutralization (Zhang Zhong-biao, 2012).

Quantum Chemical Computational Studies

Quantum chemical computational studies have been conducted on 2,4-difluoroaniline, a close relative of this compound. These studies focus on hyperpolarizability, molecular orbital analysis, and chemical stability, providing insights into the potential of difluoroaniline molecules for nonlinear optical (NLO) applications (Antony Selvam, et al., 2020).

Spectral Investigations

Experimental and theoretical investigations of this compound have been conducted using mass, electronic absorption, NMR, and vibrational spectra. These studies offer a detailed description of the structural and physicochemical properties of di-substituted aniline derivatives (Kose, et al., 2016).

Density Functional Theory Studies

Density functional theory (DFT) studies have been done to evaluate the structural, reactivity, and electronic properties of fluoroanilines, including this compound. These studies analyze the effects of fluorine atoms on the electrical and structural properties of these compounds, crucial for the development of new conducting polymers (BeigiHossein Shirani, 2012).

Safety and Hazards

2,5-Difluoroaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction . It is recommended to avoid breathing its mist or vapors, and it should be used only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Properties

IUPAC Name

2,5-difluoroaniline
Source PubChem
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InChI

InChI=1S/C6H5F2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOOQIUSYGWMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70190144
Record name 2,5-Difluoroaniline
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Molecular Weight

129.11 g/mol
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CAS No.

367-30-6
Record name 2,5-Difluoroaniline
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Record name 2,5-Difluoroaniline
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Record name 2,5-Difluoroaniline
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Synthesis routes and methods I

Procedure details

To a solution of 1,4-difluoro-2-nitrobenzene (500 mg, 3.14 mmol) in MeOH (20 mL) was added Pd/C (66.9 mg, 0.629 mmol) in portions. Then the mixture was stirred under a H2 atmosphere at 20° C. for 1 h. After TLC (PE/EA=3/1) analysis showed the starting material had disappeared, the mixture was filtered. The filtrate was concentrated to give the desired product 2,5-difluoroaniline (338 mg, 2.61 mmol, 83% yield). 1H NMR: (400 MHz, CDCl3) δ 6.94-6.88 (m, 1H), 6.50-6.46 (m, 1H), 6.40-6.31 (m, 1H), 3.82 (br. s., 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2,5-difluoronitrobenzene in tetrahydrofuran containing Raney nickel catalyst, in a Parr shaker, was treated with hydrogen at room temperature to give 2,5-difluoroaniline (2A).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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